

Application Notes and Protocols for DSP Crosslinking Co-Immunoprecipitation

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Compound of Interest

Compound Name: **DSP Crosslinker**

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These application notes provide a detailed protocol for utilizing Dithiobis(succinimidyl propionate) (DSP), a reversible crosslinker, to stabilize protein-protein interactions (PPIs) for co-immunoprecipitation (Co-IP). This technique is particularly valuable for capturing weak or transient interactions that may be lost during standard Co-IP procedures.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

Co-immunoprecipitation is a powerful technique to study PPIs. However, its efficacy is often limited by the stability of the protein complexes. Weak or transient interactions can dissociate during cell lysis or the immunoprecipitation process, leading to false-negative results.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Chemical crosslinking with reagents like DSP can overcome this limitation by covalently linking interacting proteins *in vivo*.[\[2\]](#)[\[3\]](#)

DSP, also known as Lomant's Reagent, is a cell-permeable, homobifunctional, and thiol-cleavable crosslinker.[\[6\]](#)[\[7\]](#)[\[8\]](#) Its N-hydroxysuccinimide (NHS) esters react with primary amines (like those in lysine residues) to form stable amide bonds, effectively "freezing" protein complexes as they exist within the cell.[\[6\]](#) The 12 Å spacer arm of DSP contains a disulfide bond that can be easily cleaved by reducing agents, such as dithiothreitol (DTT) or 2-mercaptoethanol (β-ME), allowing for the separation of the crosslinked proteins for downstream

analysis.[\[2\]](#)[\[6\]](#) This protocol details a step-by-step method for performing DSP crosslinking followed by Co-IP.

Experimental Protocols

This protocol is optimized for cultured mammalian cells but can be adapted for other sample types.

Materials and Reagents

Reagent	Supplier	Catalog Number
Dithiobis(succinimidyl propionate) (DSP)	Pierce	22585
Dimethyl sulfoxide (DMSO), Anhydrous	Sigma-Aldrich	276855
Phosphate-Buffered Saline (PBS), pH 7.4	Gibco	10010023
Tris-HCl	Sigma-Aldrich	T5941
NaCl	Sigma-Aldrich	S9888
EDTA	Sigma-Aldrich	E9884
NP-40 (Igepal CA-630)	Sigma-Aldrich	I8896
Protease Inhibitor Cocktail	Roche	11836170001
Phosphatase Inhibitor Cocktail	Roche	04906845001
Glycine or Tris	Sigma-Aldrich	G8898 or T5941
Protein A/G Agarose Beads	Santa Cruz	sc-2003
Primary Antibody (specific to protein of interest)	Varies	Varies
Dithiothreitol (DTT)	Sigma-Aldrich	D9779
2-Mercaptoethanol (β -ME)	Sigma-Aldrich	M3148
Laemmli Sample Buffer (4X)	Bio-Rad	1610747

Buffer and Solution Preparation

Buffer/Solution	Composition
DSP Stock Solution (100 mM)	20.2 mg DSP in 500 μ L anhydrous DMSO. Prepare fresh.
Crosslinking Buffer (PBS)	Standard 1X PBS, pH 7.4.
Quenching Buffer	1 M Tris-HCl, pH 7.5 or 1 M Glycine in PBS.
Lysis Buffer	50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.
Wash Buffer	50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40.
Elution Buffer (Non-reducing)	1X Laemmli Sample Buffer without reducing agent.
Elution Buffer (Reducing)	1X Laemmli Sample Buffer with 100 mM DTT or 5% β -ME.

Step-by-Step Protocol

1. Cell Culture and Harvest

- Culture cells to 75-90% confluence. Using cells at a lower confluence can improve the accessibility of the crosslinker to all cells.[9]
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.

2. DSP Crosslinking

- Prepare the DSP working solution by diluting the 100 mM DSP stock solution in pre-warmed (37°C) PBS to a final concentration of 0.1-2 mM. The optimal concentration should be determined empirically for each system.[1][2] A concentration of 0.1 mM DSP has been shown to be effective.[1][2]
- Add the DSP working solution to the cells.

- Incubate at room temperature for 30 minutes with gentle agitation. Alternatively, incubation can be performed at 4°C for 2 hours.[2][10]

3. Quenching the Crosslinking Reaction

- Aspirate the DSP solution and wash the cells once with PBS.
- Add quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the cells and incubate for 15 minutes at room temperature with gentle agitation to stop the crosslinking reaction.[10]

4. Cell Lysis

- Aspirate the quenching buffer and wash the cells twice with ice-cold PBS.
- Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein sample for immunoprecipitation.

5. Immunoprecipitation

- Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
- Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
- Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
- Add the primary antibody specific to the protein of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.

- Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

6. Washing

- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Discard the supernatant and wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.

7. Elution and Cleavage of Crosslinker

- After the final wash, remove all supernatant.
- To elute the immunoprecipitated proteins, add 1X reducing Laemmli sample buffer (containing DTT or β-ME) directly to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and cleave the disulfide bond in the **DSP crosslinker**.
- Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

8. Analysis

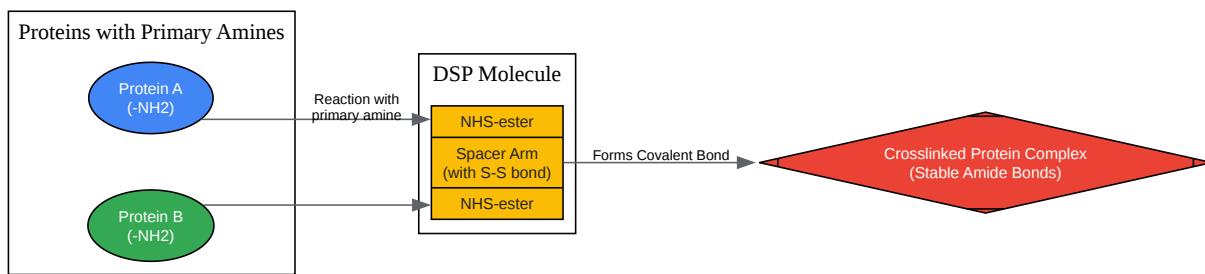
- The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or mass spectrometry.

Optimization Parameters

Parameter	Recommended Range	Notes
DSP Concentration	0.1 - 2 mM	Higher concentrations can lead to the formation of large, insoluble protein complexes. [1] [2] Start with 0.5 mM and optimize.
Incubation Time	30 min - 2 hours	Longer incubation times can increase crosslinking efficiency but also non-specific interactions.
Incubation Temperature	4°C or Room Temperature	Room temperature incubation is faster, while 4°C may reduce non-specific crosslinking. [2] [10]
Quenching Agent	20-50 mM Tris or Glycine	Ensure the quenching agent is in excess to stop the reaction effectively.

Visualizations

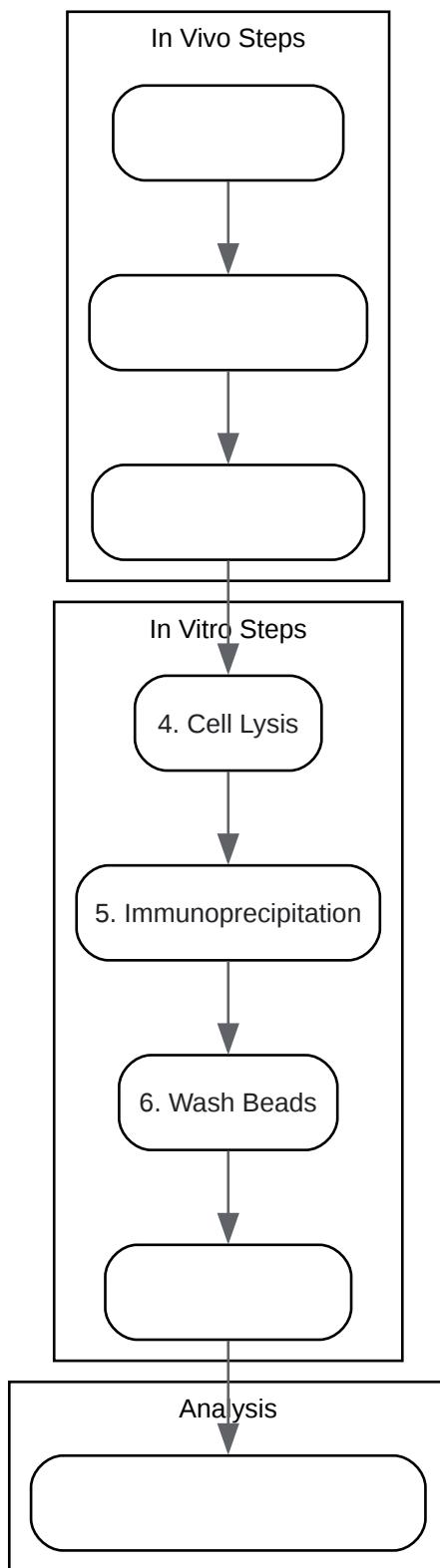
DSP Crosslinking Mechanism



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Caption: Mechanism of DSP crosslinking proteins with primary amines.

Experimental Workflow



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Caption: Step-by-step workflow for DSP crosslinking Co-IP.

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